molecular formula C8H10N4O3 B189736 N-methyl-2-(methylamino)-5-nitronicotinamide CAS No. 142168-89-6

N-methyl-2-(methylamino)-5-nitronicotinamide

Cat. No. B189736
CAS RN: 142168-89-6
M. Wt: 210.19 g/mol
InChI Key: PACYUVJDLGFPOB-UHFFFAOYSA-N
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Description

“N-methyl-2-(methylamino)benzenecarbothioamide” is a compound that has been mentioned in the context of chemical research . It’s important to note that this is not the exact compound you asked about, but it does share some structural similarities.


Synthesis Analysis

There are various methods for synthesizing compounds similar to the one you’re interested in. For example, the synthesis of N-aryl and/or heteryl cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography . For instance, the structures of 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline have been analyzed, revealing that they have N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .


Chemical Reactions Analysis

The chemical reactivity of a compound can be influenced by its structure. For example, a compound with a nitroethylene substructure can act as a good Michael acceptor due to the presence of a strongly electron-withdrawing nitro group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the formation of 4-methylamino butyric acid in an N-methyl-2-pyrrolidone (NMP) pretreatment system increased the polarity of the solvent system .

Scientific Research Applications

Nicotinamide N-methyltransferase (NNMT) in Cellular Metabolism and Disease

NNMT is a metabolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide using S-adenosyl methionine (SAM), directly linking one-carbon metabolism with methylation balance and NAD+ levels. NNMT's expression and activity are regulated in a tissue-specific manner, and its activity can have both physiological and pathological effects. In the liver, NNMT helps regulate lipid parameters, but its expression in adipose tissue is associated with obesity and insulin resistance. Moreover, NNMT upregulation is observed in various cancers, where it is linked to tumor progression, metastasis, and poorer clinical outcomes. Consequently, NNMT is considered a potential target for treating metabolic disorders and cancer (Roberti, Fernández, & Fraga, 2021).

NNMT as a Biomarker for Urological Cancers

NNMT's overexpression has been found in a wide range of solid malignancies, including urological cancers (renal, bladder, and prostate cancers). Its levels correlate with key prognostic parameters and patient survival, making NNMT a promising biomarker for early and non-invasive detection of these cancers. Its role in promoting cell proliferation, migration, invasiveness, and in fundamental events highlighting cancer progression suggests NNMT's potential as a molecular target for effective anti-cancer treatment (Campagna et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, N-Methyl-2-nitroaniline, a compound with some structural similarities to the one you’re interested in, has a safety data sheet available that provides information on its hazards .

Future Directions

The future directions of research on a compound often depend on its potential applications. For example, nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have been identified as attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds .

properties

IUPAC Name

N-methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-9-7-6(8(13)10-2)3-5(4-11-7)12(14)15/h3-4H,1-2H3,(H,9,11)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACYUVJDLGFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318049
Record name N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(methylamino)-5-nitronicotinamide

CAS RN

142168-89-6
Record name N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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